molecular formula C13H14O5 B8746049 7-Hydroxy-5-methoxy-2,2-dimethyl-4-oxochroman-6-carbaldehyde

7-Hydroxy-5-methoxy-2,2-dimethyl-4-oxochroman-6-carbaldehyde

Cat. No. B8746049
M. Wt: 250.25 g/mol
InChI Key: HIQAIXJFMBEZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-5-methoxy-2,2-dimethyl-4-oxochroman-6-carbaldehyde is a useful research compound. Its molecular formula is C13H14O5 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-5-methoxy-2,2-dimethyl-4-oxochroman-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-5-methoxy-2,2-dimethyl-4-oxochroman-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Hydroxy-5-methoxy-2,2-dimethyl-4-oxochroman-6-carbaldehyde

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

7-hydroxy-5-methoxy-2,2-dimethyl-4-oxo-3H-chromene-6-carbaldehyde

InChI

InChI=1S/C13H14O5/c1-13(2)5-9(16)11-10(18-13)4-8(15)7(6-14)12(11)17-3/h4,6,15H,5H2,1-3H3

InChI Key

HIQAIXJFMBEZDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C(=C2OC)C=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg (2.03 mmol) of 4-methoxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g]chromen-5-one (Example 1A) and 666 mg (2.54 mmol) of triphenylphosphine are initially charged, and 50 ml of dichloromethane are added. The mixture is cooled to −78° C., and ozone is then introduced for about 5 min. Once the color of the solution has turned to blue, excess ozone is flushed out with oxygen. The solution is stirred for another two hours and slowly warmed to room temperature. The mixture is concentrated and the residue that remains is purified on a silica gel column (mobile phase: cyclohexane/ethyl acetate 5:1) This gives 370 mg (72% of theory) of the title compound.
Name
4-methoxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g]chromen-5-one
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
666 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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